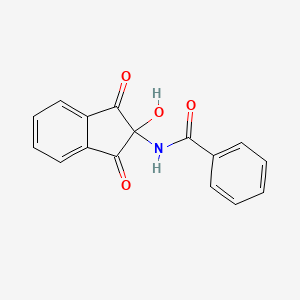

N-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzamide

Description

N-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzamide is a synthetic compound derived from the condensation of ninhydrin (1,2,3-indantrione) and benzamide. The reaction typically occurs in a polar aprotic solvent like acetonitrile or ethanol, with anhydrous MgSO₄ acting as a desiccant to drive the reaction to completion . The product is obtained in high yields (>90%) and characterized by spectral methods such as HRMS (C₁₆H₁₁NNaO₄ [M+Na]⁺: observed 304.0583 vs. calculated 304.0580) and NMR . The compound features a central indane-1,3-dione core substituted with a hydroxyl group and a benzamide moiety at the 2-position, forming a rigid, planar structure conducive to intermolecular interactions.

Properties

Molecular Formula |

C16H11NO4 |

|---|---|

Molecular Weight |

281.26 g/mol |

IUPAC Name |

N-(2-hydroxy-1,3-dioxoinden-2-yl)benzamide |

InChI |

InChI=1S/C16H11NO4/c18-13-11-8-4-5-9-12(11)14(19)16(13,21)17-15(20)10-6-2-1-3-7-10/h1-9,21H,(H,17,20) |

InChI Key |

FICSYWUBABJDHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2(C(=O)C3=CC=CC=C3C2=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Base-Catalyzed Condensation of Ninhydrin with Benzamide

The primary synthesis involves the condensation of ninhydrin hydrate (1) with benzamide (2) under reflux conditions in benzene. The reaction employs azeotropic distillation via a Dean-Stark apparatus to remove water, driving the equilibrium toward product formation.

Procedure :

- Reactants : Ninhydrin hydrate (10.0 g, 0.05 mol) and benzamide (0.05 mol) in benzene (100 mL).

- Conditions : Reflux at 80–90°C for 1–1.5 hours.

- Workup : Cooling, filtration, and recrystallization from ethanol-hexane yields the product as colorless crystals.

- Yield : 93%.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the benzamide’s amide nitrogen on the electrophilic carbonyl carbon of ninhydrin, followed by dehydration to form the stable indane-dione backbone.

Chloroamide Intermediate Route

A two-step protocol involves synthesizing N-(2-chloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzamide (4) as an intermediate, which is subsequently functionalized.

Step 1: Chlorination with Thionyl Chloride

Procedure :

- Reactants : N-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzamide (3) (0.035 mol) and thionyl chloride (6.10 mL, 0.07 mol) in dry dichloromethane.

- Conditions : Reflux for 2–2.5 hours.

- Workup : Solvent removal under reduced pressure, trituration with benzene, and crystallization.

- Yield : >90%.

Step 2: Alkoxylation via Thermal or Photochemical Pathways

The chloroamide intermediate (4) reacts with anhydrous alcohols (5) under two distinct conditions:

| Method | Conditions | Time | Yield (%) |

|---|---|---|---|

| Thermal | Reflux in alcohol (60 mL) | 1–10 hours | 76–81 |

| Photochemical | Hg lamp (450 W) in deoxygenated alcohol | 35–60 min | 81–85 |

Photochemical routes achieve higher yields and shorter reaction times due to radical-mediated pathways.

Optimization and Reaction Kinetics

Solvent and Catalytic Effects

Analytical Characterization

Spectroscopic Data

Infrared Spectroscopy (IR)

| Functional Group | Absorption (cm⁻¹) | Source |

|---|---|---|

| Indane-1,3-dione C=O | 1756, 1725 | |

| Amide C=O | 1654 | |

| N–H stretch | 3240 |

Nuclear Magnetic Resonance (¹H NMR)

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Indane H-4′, H-5′, H-6′, H-7′ | 7.75–8.02 | Multiplet |

| Aromatic H (benzamide) | 7.10–7.66 | Doublet |

| NH (amide) | 10.00 | Broad singlet |

Mass Spectrometry

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The benzamide moiety can undergo substitution reactions, where different substituents can replace the hydrogen atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Structure and Composition

The compound has the following chemical formula: . It features a hydroxyl group, two carbonyl groups, and a benzamide moiety, which contribute to its biological activity.

Enzyme Inhibition

N-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzamide has been studied for its inhibitory effects on various enzymes. Notably, it has shown activity against caspase-3, an important enzyme in apoptosis. The binding affinity was reported with an IC50 value of approximately 69.9 µM .

Table 1: Enzyme Inhibition Data

Cancer Therapy

The compound's potential in cancer therapy is noteworthy. Research indicates that derivatives of benzamide compounds can be effective in targeting specific pathways involved in tumor growth. For instance, benzamide derivatives have been utilized in the treatment of metastatic malignant melanoma, demonstrating selective uptake in tumor tissues .

Case Study: Melanoma Treatment

A clinical study involved patients with metastatic malignant melanoma treated with radioiodinated benzamides. The results indicated that these compounds could deliver significant doses to tumor tissues while minimizing exposure to healthy organs .

Molecular Recognition

Molecular recognition studies have highlighted the ability of this compound to interact selectively with biological targets. Its structural features allow it to form hydrogen bonds and engage in π-stacking interactions with various biomolecules .

Computational Studies

Computational chemistry has provided insights into the electronic properties and stability of this compound. Density Functional Theory (DFT) calculations have been employed to predict its behavior in biological systems and assess its reactivity .

Table 2: Computational Insights

| Property | Value |

|---|---|

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -0.5 |

| Band Gap (eV) | 6.0 |

Mechanism of Action

The mechanism of action of N-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Key Observations :

- Methoxy Substituents : Improve solubility and modulate bioactivity, as seen in PCSK9 inhibition for derivatives like B2 .

Spectroscopic and Analytical Data

- HRMS: The target compound shows precise mass matching (Δ < 0.0003 Da), confirming purity . Trifluoromethyl analogues exhibit similar precision (e.g., C₁₇H₁₀F₃NO₄: observed vs. calculated within 0.0001 Da) .

- NMR : Aromatic protons in the indane core resonate at δ 7.06–8.08 ppm, while hydroxyl protons appear as broad singlets near δ 6.38 . Methoxy groups in derivatives like B2 produce distinct singlets at δ 3.65 .

Biological Activity

N-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: . Its structure includes an indene moiety with hydroxy and dioxo functional groups, which are crucial for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which can lead to reduced cell proliferation in cancer models.

- Receptor Binding : Its ability to interact with biological macromolecules suggests it may bind to specific receptors, modulating their activity.

Anticancer Activity

Several studies have reported on the anticancer properties of benzamide derivatives. For instance, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines. A notable study demonstrated that derivatives exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating potent activity .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Research has highlighted that benzamide derivatives can inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 3.12 to 12.5 μg/mL .

Study 1: Antitumor Efficacy

A recent study focused on the evaluation of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size and weight compared to control groups. Histological analysis revealed decreased proliferation markers in treated tissues .

Study 2: Enzyme Inhibition Mechanism

Another study investigated the mechanism by which this compound inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. The findings suggested that the compound downregulates DHFR protein levels through a novel pathway involving NADP and NADPH depletion .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Benzamide Derivative A | Structure A | Moderate anticancer activity |

| Benzamide Derivative B | Structure B | High antimicrobial potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.